Lithium tetrachloropalladate(II)

カタログ番号 B103319

CAS番号:

15525-45-8

分子量: 262.2 g/mol

InChIキー: CVYYJWVQORMAOY-UHFFFAOYSA-J

注意: 研究専用です。人間または獣医用ではありません。

説明

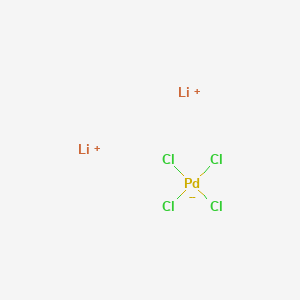

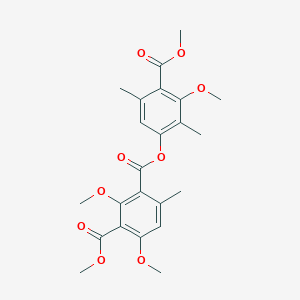

Lithium tetrachloropalladate(II) is a chemical compound with the molecular formula Cl4Pd . It acts as a catalyst in organic reactions . The compound appears as brown crystals or crystalline powder .

Molecular Structure Analysis

The molecular structure of Lithium tetrachloropalladate(II) is represented by the formula Cl4Pd . It has a molecular weight of 262.11 (anhydrous basis) .Physical And Chemical Properties Analysis

Lithium tetrachloropalladate(II) is soluble in water . It appears as brown crystals or crystalline powder . The compound has a molecular weight of 262.11 (anhydrous basis) .科学的研究の応用

Catalyst in Organic Reactions

- Scientific Field : Organic Chemistry

- Application Summary : Lithium tetrachloropalladate(II) is known to act as a catalyst in organic reactions . A catalyst is a substance that can increase the rate of a reaction by lowering the activation energy, but it is not consumed in the reaction itself.

- Results or Outcomes : The use of Lithium tetrachloropalladate(II) as a catalyst can lead to increased efficiency and yield in organic reactions. However, the specific results or outcomes would depend on the particular reaction being catalyzed .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

dilithium;tetrachloropalladium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2Li.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYYJWVQORMAOY-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].Cl[Pd-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Li2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium tetrachloropalladate(II) | |

Citations

For This Compound

129

Citations

Ortho metalation by palladium(II) was observed in the reaction of lithium tetrachloropalladate(II) with various aromatic aldoximes and ketoximes in methanol in the presence of sodium …

Number of citations: 196

www.journal.csj.jp

Potassium tetrachloroplatinate (II) and lithium tetrachloropalladate (II) react readily with N, N-dimethyl-benzylamine to give di-^-chloro-bis (N, N-dimethylbenzylamine-2-C, N) diplatinum …

Number of citations: 726

pubs.acs.org

A series of cyclopalladated anils of benzoylferrocene with the general formula [ Pd {(η 5 - C 5 H 5 ) Fe } (η 5 - C 5 H 3 CPh NAr ) Cl ( PPh 3 )] (Ar = a variety of substituted phenyls and …

Number of citations: 1

www.sciencedirect.com

2-Pyridylferrocene reacts with lithium tetrachloropalladate(II) in the presence of sodium acetate to give an ortho-palladated binuclear complex (4). The σ-bonded structure of 4 was …

Number of citations: 62

www.journal.csj.jp

2-(1-Pyrrolyl)pyridine (Hplp) is cyclometallated with lithium tetrachloropalladate(II) and hexahalogenotetrakis(tri-n-butylphosphine)dirhodium(III) to give [PdCl(plp)] 2 and [RhX 2 (plp(…

Number of citations: 18

www.sciencedirect.com

Lithium tetrachloropalladate(II), lithium dichlorodiacetatopalladate(II); and palladium(II) acetate cleave allylsilanes in hydroxylic solvents to give allyl-palladium complexes and organic …

Number of citations: 54

www.sciencedirect.com

Cyclometallation of 2-(2-thienyl)pyridine and 2-(3-thienyl)pyridine with palladium(II), rhodium(III) and ruthenium(II) Page 1 Transition Met. Chem. 6, 163-165 (1981) Cyclometallation of …

Number of citations: 18

link.springer.com

The complexes of adenosine, methylcobalamin, adenosylcobalamin and the derivatives of adenosylcobalamin with tetrachloropalladate (II) are described. The compositions of the …

Number of citations: 7

www.sciencedirect.com

[π-(Dimethylaminomethyl)cyclopentadienyl]tetraphenylcyclobutadienecobalt(I) reacts with lithium tetrachloropalladate(II) in the presence of sodium acetate to give an ortho-palladated …

Number of citations: 27

www.journal.csj.jp

Reactions of 2-phenyl-4,4-dimethyl-2-oxazoline with lithium tetrachloropalladate(II) and palladium(II) acetate give dichlorobis(2-phenyl-4,4-dimethyl-2-oxazoline,3-N)palladium(II) and a …

Number of citations: 39

www.journal.csj.jp

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)

![methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen](/img/structure/B103238.png)

![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)

![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)